2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Herbicide Efficiency and Environmental Fate
Mesotrione, a compound with a different structure but similarly used in agricultural settings, demonstrates significant herbicidal efficiency with a favorable environmental and toxicological profile. Studies show that it does not pose significant risks to humans or non-target organisms, suggesting a potential area of application for related compounds in ensuring agricultural safety and environmental standards (L. Carles, M. Joly, P. Joly, 2017).
Antioxidant Activity Determination
Research into antioxidants is vital across various fields, from food engineering to medicine. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, could be applicable for studying the antioxidant potential of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione. Such compounds may possess antioxidant properties that can be quantified using these established methods (I. Munteanu, C. Apetrei, 2021).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants (NBFRs) emphasizes the need for research on their occurrence, environmental fate, and toxicity. Given the structural relevance, studying 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione as a potential NBFR could contribute to filling the knowledge gaps regarding these compounds' environmental impacts and safety profiles (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins are notable in medicinal chemistry for their biological and pharmacological activities. The versatility of hydantoin derivatives in therapeutic and agrochemical applications suggests potential research directions for 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione, considering its structural similarity. Such research could explore its utility in creating new therapeutic agents (Shabnam Babu Shaikh et al., 2023).
Pharmacological Properties Enhancement
The study of curcumin derivatives, like Schiff base, hydrazone, and oxime derivatives, outlines an approach to enhancing medicinal properties through structural modification. This strategy could be applied to 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione, aiming to improve its biological activities or develop it into a pharmacologically active compound (S. Omidi, A. Kakanejadifard, 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be carried out with the compound, new applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
2-(6-bromohexyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c15-7-3-1-2-4-8-16-13(18)11-6-5-10(17(20)21)9-12(11)14(16)19/h5-6,9H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFMBIPSGZNHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370805 |
Source
|
Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione | |
CAS RN |
140715-57-7 |
Source
|
Record name | 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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